3-(2,3-Difluorophenyl)pyrrolidin-3-ol
Description
3-(2,3-Difluorophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2,3-difluorophenyl substituent. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence binding interactions with biological targets. For example, derivatives like (R)-2-(2,5-difluorophenyl)pyrrolidine are key intermediates in TRK (tropomyosin receptor kinase) inhibitors used in cancer therapy . The 2,3-difluorophenyl group may optimize aromatic stacking and hydrogen bonding in target proteins, similar to other fluorinated pyrrolidine derivatives .
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)10(14)4-5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
QLHSIBWRPVFBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Fluorine Positioning : The 2,3-difluorophenyl group in the target compound contrasts with 2,5-difluorophenyl derivatives (e.g., TRK inhibitors in ). Ortho-fluorine substitution may hinder rotation, enhancing binding specificity.
- Heterocyclic Cores : Replacing pyrrolidine with pyridine () introduces aromatic nitrogen, altering solubility and target selectivity .
Pharmacological Relevance
- TRK inhibitors like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo... demonstrate the therapeutic promise of difluorophenyl-pyrrolidine scaffolds in oncology .
- 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol derivatives exhibit antiviral activity, suggesting that fluorinated pyrrolidines are versatile in drug discovery .
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